molecular formula C13H24ClNO2 B1456373 Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride CAS No. 1017540-91-8

Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride

Cat. No. B1456373
CAS RN: 1017540-91-8
M. Wt: 261.79 g/mol
InChI Key: JJLDFWAJKSRBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride” is a chemical compound with the CAS number 1017540-91-8 . It is used for research purposes .


Physical And Chemical Properties Analysis

“Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride” has a molecular weight of 261.788 . Other physical and chemical properties such as density, melting point, and boiling point couldn’t be retrieved from the web search results .

Scientific Research Applications

Synthesis of Pharmacologically Important Alkaloids

The compound has been utilized in the efficient and stereoselective synthesis of key intermediates for pharmacologically active alkaloids. For example, it serves as a critical intermediate in the synthesis of perhydrohistrionicotoxin, an alkaloid of interest due to its unique biological activities. The synthesis approaches often involve innovative techniques like ring-closing metathesis to achieve the desired structural complexity and stereochemistry (Ibuka et al., 1981; Pandey et al., 2011).

Development of Novel Polymers

Research also explores the polymerization capabilities of derivatives of this compound, leading to the creation of novel poly(amide-acetals) and poly(ester-acetals). These polymers have unique properties, such as being susceptible to crosslinking, which could have implications for their use in various industrial applications. The work highlights the versatility of this compound in creating materials with potentially valuable new properties (Pryde et al., 1962; Pryde et al., 1962).

Peptide Synthesis

The compound is involved in the synthesis of N-protected amino acid-ASUD esters, which are active esters useful in peptide synthesis. This illustrates the compound's utility in facilitating the synthesis of peptides, an area of significant interest for developing therapeutic agents. The novel reagents developed for these purposes demonstrate the compound's role in advancing peptide synthesis methodologies (Rao et al., 2016).

Cytotoxicity and Biological Activity

Additionally, some studies have investigated the cytotoxic properties of related spirolactam-lactone compounds, suggesting potential applications in cancer research. These studies provide insights into the biological activities of structurally similar compounds, which could inform future research on Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride derivatives (Dias et al., 2005).

Safety and Hazards

The safety and hazard information for “Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride” couldn’t be retrieved from the web search results .

properties

IUPAC Name

methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2.ClH/c1-16-12(15)10-11-2-4-13(5-3-11)6-8-14-9-7-13;/h11,14H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLDFWAJKSRBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC2(CC1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride
Reactant of Route 2
Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride
Reactant of Route 3
Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride
Reactant of Route 4
Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride
Reactant of Route 6
Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.